Cas no 144870-96-2 (4-aminooxolan-3-ol)

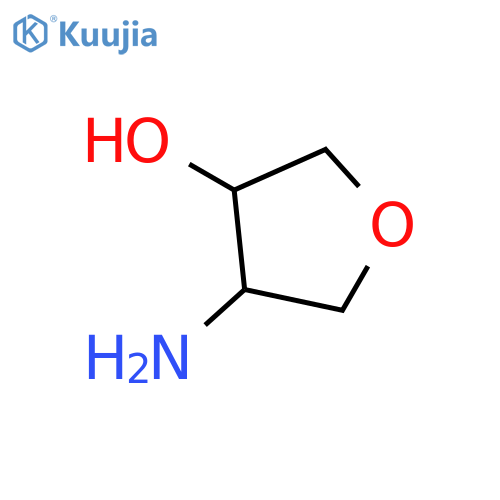

4-aminooxolan-3-ol structure

商品名:4-aminooxolan-3-ol

4-aminooxolan-3-ol 化学的及び物理的性質

名前と識別子

-

- 4-Aminotetrahydrofuran-3-ol

- 3-Furanol,4-aminotetrahydro-

- 4-aminooxolan-3-ol

- 4-aminotetrahydro-3-Furanol

- 3-Furanol,4-aminotetrahydro-(9CI)

- 3-Furanol, 4-aminotetrahydro-

- (3S,4S)-4-Aminotetrahydrofuran-3-ol

- trans-4-Aminotetrahydrofuran-3-ol

- HQVKXDYSIGDGSY-UHFFFAOYSA-N

- 7148AA

- AM803216

- 4-Amino-tetrahydro-furan-3-ol

- (3R,4R)-4-Amino-tetrahydro-furan-3-ol

- SB10919

- CS-0112323

- (3R,4S)-4-Amino-3-hydroxytetrahydrofuran

- SB10912

- SY097448

- SB33671

- SY233968

- MFCD11870199

- AKOS006034875

- SY219989

- SB33850

- cis-4-amino-tetrahydrofuran-3-ol

- SB10909

- SY270291

- SB10917

- O11159

- FT-0660282

- MFCD18833631

- SCHEMBL424491

- 330975-13-8

- AS-50167

- MFCD18833630

- trans-4-Amino-tetrahydrofuran-3-ol

- SB10911

- MFCD11108666

- EN300-76263

- MFCD18836454

- SY105190

- DTXSID40440608

- MFCD09260577

- 144870-96-2

- SY099030

- rel-(3R,4R)-4-Aminotetrahydro-3-furanol

- (3S,4S)-4-Amino-tetrahydro-furan-3-ol

- (3S,4R)-4-Amino-tetrahydro-furan-3-ol

- DB-024499

- cis-4-Amino-tetrahydro-furan-3-ol

- trans-4-Amino-tetrahydro-furan-3-ol

-

- MDL: MFCD11870199

- インチ: 1S/C4H9NO2/c5-3-1-7-2-4(3)6/h3-4,6H,1-2,5H2

- InChIKey: HQVKXDYSIGDGSY-UHFFFAOYSA-N

- ほほえんだ: O1C([H])([H])C([H])(C([H])(C1([H])[H])N([H])[H])O[H]

計算された属性

- せいみつぶんしりょう: 103.063328530g/mol

- どういたいしつりょう: 103.063328530g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 7

- 回転可能化学結合数: 0

- 複雑さ: 66.7

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -1.6

- トポロジー分子極性表面積: 55.5

4-aminooxolan-3-ol セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261-P305+P351+P338

- ちょぞうじょうけん:Keep in dark place,Inert atmosphere,2-8°C(BD218315)

4-aminooxolan-3-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-76263-0.05g |

4-aminooxolan-3-ol |

144870-96-2 | 0.05g |

$135.0 | 2023-02-12 | ||

| Chemenu | CM133633-5g |

4-aminotetrahydrofuran-3-ol |

144870-96-2 | 95% | 5g |

$1345 | 2023-02-18 | |

| Enamine | EN300-76263-5.0g |

4-aminooxolan-3-ol |

144870-96-2 | 5.0g |

$1779.0 | 2023-02-12 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN6824-100G |

4-aminooxolan-3-ol |

144870-96-2 | 95% | 100g |

¥ 36,300.00 | 2023-04-03 | |

| eNovation Chemicals LLC | Y1005054-250mg |

4-Amino-tetrahydro-furan-3-ol |

144870-96-2 | 95% | 250mg |

$240 | 2024-07-28 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F27620-5g |

4-Aminotetrahydrofuran-3-ol |

144870-96-2 | 95% | 5g |

¥6807.0 | 2023-09-07 | |

| eNovation Chemicals LLC | Y1005054-1g |

4-Amino-tetrahydro-furan-3-ol |

144870-96-2 | 95% | 1g |

$555 | 2024-07-28 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD218315-100mg |

4-Aminotetrahydrofuran-3-ol |

144870-96-2 | 95% | 100mg |

¥592.0 | 2022-03-01 | |

| Chemenu | CM133633-25g |

4-aminotetrahydrofuran-3-ol |

144870-96-2 | 95% | 25g |

$1870 | 2021-08-05 | |

| Alichem | A159002553-25g |

4-Aminotetrahydrofuran-3-ol |

144870-96-2 | 95% | 25g |

2,168.15 USD | 2021-06-11 |

4-aminooxolan-3-ol 関連文献

-

Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340

-

Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414

-

Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163

-

Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232

-

Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092

144870-96-2 (4-aminooxolan-3-ol) 関連製品

- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)

- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)

- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)

- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)

- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)

- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)

- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)

- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)

- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)

- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)

推奨される供給者

Amadis Chemical Company Limited

(CAS:144870-96-2)4-aminooxolan-3-ol

清らかである:99%/99%/99%/99%

はかる:1g/5g/10g/25g

価格 ($):269.0/832.0/1127.0/2157.0